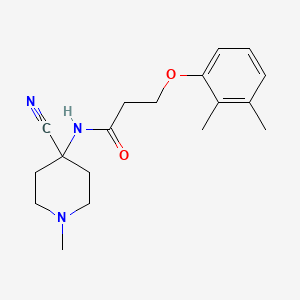

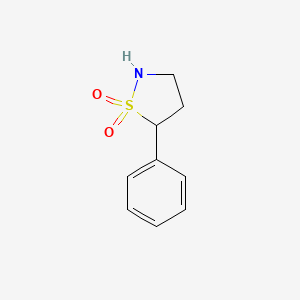

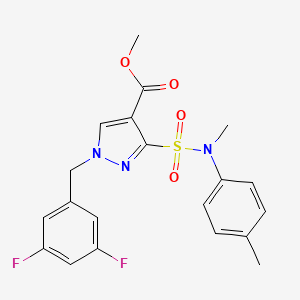

![molecular formula C21H18N4O3 B2483127 2-甲氧基-N-(4-(6-甲氧基咪唑[1,2-b]吡嘧啉-2-基)苯基)苯甲酰胺 CAS No. 955801-91-9](/img/structure/B2483127.png)

2-甲氧基-N-(4-(6-甲氧基咪唑[1,2-b]吡嘧啉-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Imidazo[1,2-b]pyridazines, including variants like the one , are synthesized through multiple steps involving key precursors such as pyridazin-3-amine 2-oxide and subsequent reactions to introduce various substituents (Barlin et al., 1992). The synthesis process is often tailored to introduce specific functional groups that impact the molecule's biological activity and binding affinity to target receptors.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is modified with various substituents that influence its chemical and physical properties. X-ray crystallography has been employed to confirm the structures of certain derivatives, providing insights into their three-dimensional conformation and the spatial arrangement of functional groups (Barlin et al., 1994).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazine derivatives undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are used to introduce or modify substituents on the core structure. These reactions are critical for tuning the molecules' biological activities and physicochemical properties. The interaction of these compounds with biological targets, such as the benzodiazepine receptor, is influenced by the nature and position of these substituents, affecting their binding affinity and activity profile (Barlin et al., 1994).

科学研究应用

Heparanase Inhibitors: Xu等人(2006年)的研究描述了一类苯甲酰胺,包括一种结构相关的化合物,作为内β-葡聚糖酶肝素酶的抑制剂。这些化合物显示出显著的肝素酶抑制活性,这在癌症治疗和血管生成中是相关的(Xu et al., 2006)。

抗菌评价: Shamroukh等人(2013年)进行了一项关于合成吡唑和吡唑吡嘧啶类化合物,与目标化合物相关,并评估它们的抗菌活性的研究。其中一些化合物表现出显著的抗菌活性(Shamroukh et al., 2013)。

褪黑激素受体配体: El Kazzouli等人(2011年)设计了一类新型的咪唑[1,2-a]吡啶类化合物,与查询化合物在结构上相似,作为褪黑激素受体配体。这对于治疗睡眠障碍和昼夜节律紊乱具有重要意义(El Kazzouli et al., 2011)。

抗炎活性: Bhor和Sable(2022年)对苯并咪唑类化合物进行了研究,这是一类具有结构相似性的化合物,探索了它们的抗炎活性。这在治疗与炎症相关的疾病中具有潜在应用(Bhor & Sable, 2022)。

α(1)-肾上腺素受体拮抗剂: Betti等人(2002年)的研究集中在具有α(1)-肾上腺素受体阻滞特性的化合物上,包括与目标化合物在结构上相似的衍生物。这项研究对于心血管疾病治疗的发展具有相关性(Betti et al., 2002)。

抗真菌活性: Jafar等人(2017年)合成了与查询化学物相关的化合物,并评估了它们的抗真菌效果。这类研究对于新型抗真菌药物的开发非常重要(Jafar et al., 2017)。

BCR-ABL激酶抑制剂: Hu等人(2016年)设计了包括咪唑[1,2-b]吡啶-3-基化合物在内的衍生物,作为BCR-ABL酪氨酸激酶抑制剂,对于治疗某些癌症具有相关性(Hu et al., 2016)。

属性

IUPAC Name |

2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c1-27-18-6-4-3-5-16(18)21(26)22-15-9-7-14(8-10-15)17-13-25-19(23-17)11-12-20(24-25)28-2/h3-13H,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFNTLRVUMCHOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

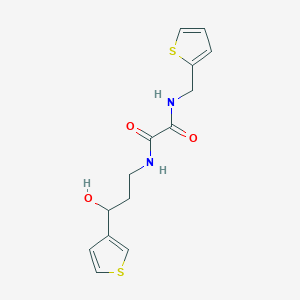

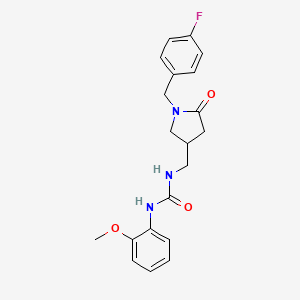

![(2Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2483052.png)

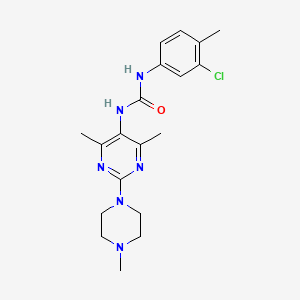

![2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide](/img/structure/B2483062.png)

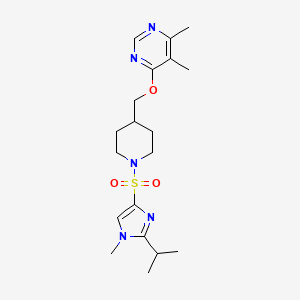

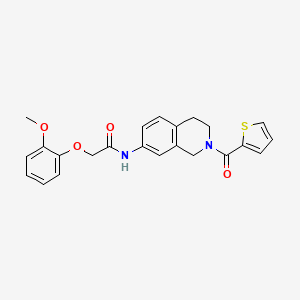

![Ethyl 3-(3-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483063.png)

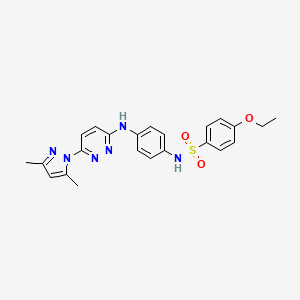

![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2483066.png)